

Application Note: High-Efficiency Cross-Coupling Using Quinolin-6-yl Methanesulfonate

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Compound of Interest

Compound Name: *Quinolin-6-yl methanesulfonate*

Cat. No.: *B11882365*

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Executive Summary

Quinolin-6-yl methanesulfonate represents a strategic "pivot point" in drug discovery. Derived from the abundant precursor quinolin-6-ol, this reagent serves as a stable, atom-economical alternative to aryl triflates and halides. While aryl triflates are highly reactive, they are thermally unstable and prone to hydrolysis. Aryl mesylates, conversely, offer superior stability and crystallinity but historically suffered from low reactivity.

Recent advances in ligand design (e.g., dialkylbiaryl phosphines) and nickel catalysis have unlocked the reactivity of quinolinyl mesylates, allowing them to function as excellent electrophiles in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide provides validated protocols to install carbon and nitrogen nucleophiles at the quinoline C6 position.

Chemical Profile & Preparation[1][2][3][4][5][6][7][8][9][10]

Before use as an electrophile, the reagent must be synthesized or sourced. The mesylate is significantly more stable than the corresponding sulfonyl chloride or triflate.

Property	Specification
IUPAC Name	Quinolin-6-yl methanesulfonate
Molecular Formula	C ₁₀ H ₉ NO ₃ S
Molecular Weight	223.25 g/mol
Leaving Group	Mesylate (-OMs)
Reactivity Class	Pseudohalide Electrophile
Storage	Ambient temperature, Desiccated (Stable for months)

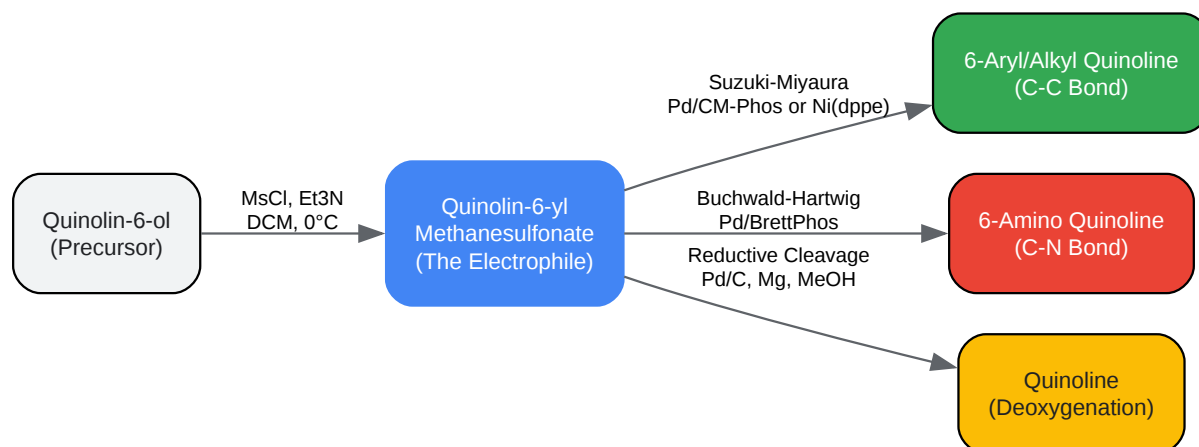
Standard Preparation Protocol

If the compound is not purchased, it can be synthesized from quinolin-6-ol.

- Dissolution: Dissolve quinolin-6-ol (1.0 equiv) in anhydrous DCM (0.2 M).
- Base Addition: Add Triethylamine (1.5 equiv) and cool to 0 °C.
- Mesylation: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 equiv).
- Workup: Warm to RT (2 h). Quench with NaHCO₃. Wash with brine, dry over Na₂SO₄, and concentrate.
- Purification: Recrystallize from EtOAc/Hexanes or flash chromatography (SiO₂, EtOAc/Hexanes).

Strategic Workflow: The "Phenol-to-Lead" Pipeline

The following diagram illustrates how **quinolin-6-yl methanesulfonate** acts as a linchpin, converting a phenol handle into diverse functional groups.



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Figure 1: Divergent synthesis workflow utilizing the mesylate as a stable electrophilic handle.[1]
[2]

Validated Application Protocols

Application A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Context: Aryl mesylates possess a stronger C-O bond than triflates. Standard $\text{Pd}(\text{PPh}_3)_4$ conditions often fail. Two distinct systems are recommended: a cost-effective Nickel system and a high-performance Palladium system.

Method 1: The Nickel "Workhorse" (Cost-Effective)

Best for: Standard aryl boronic acids, scale-up chemistry. Mechanism: $\text{Ni}(0)$ undergoes oxidative addition into the C-O bond more readily than Pd in the absence of specialized ligands.

Protocol:

- Setup: In a glovebox or under Argon, charge a reaction vial with:
 - **Quinolin-6-yl methanesulfonate** (1.0 equiv, 1.0 mmol)

- Arylb Boronic acid (1.5 equiv)[3]
- Catalyst: NiCl₂(dppe) (5 mol%)
- Ligand: dppe (10 mol%) - Excess ligand stabilizes the active species.
- Base: K₃PO₄ (3.0 equiv)
- Solvent: Add anhydrous Toluene (5 mL).
- Reaction: Heat to 100 °C for 12–24 hours.
- Workup: Cool, filter through Celite, and purify via column chromatography.

Method 2: The Palladium "High-Performance" (Complex Substrates)

Best for: Heteroaryl boronic acids, sterically hindered substrates. Key Component:[4][2]CM-Phos or XPhos. These bulky, electron-rich ligands facilitate the difficult oxidative addition step.

Protocol:

- Setup: Charge vial with:
 - **Quinolin-6-yl methanesulfonate** (1.0 equiv)
 - Boronic acid/ester (1.2 equiv)
 - Catalyst: Pd(OAc)₂ (2 mol%)
 - Ligand: CM-Phos (4 mol%) or XPhos (4 mol%)
 - Base: K₂CO₃ (3.0 equiv)
- Solvent: t-Butanol or Dioxane (0.2 M).
- Reaction: Heat to 80–100 °C for 4–12 hours.
- Note: Water (1-2% v/v) can accelerate the reaction by solubilizing the base.

Application B: Buchwald-Hartwig Amination (C-N Bond Formation)

Context: Direct amination of quinolinyl mesylates is challenging due to the potential for catalyst poisoning by the quinoline nitrogen. The use of BrettPhos is critical to prevent non-productive coordination and accelerate reductive elimination.

Protocol:

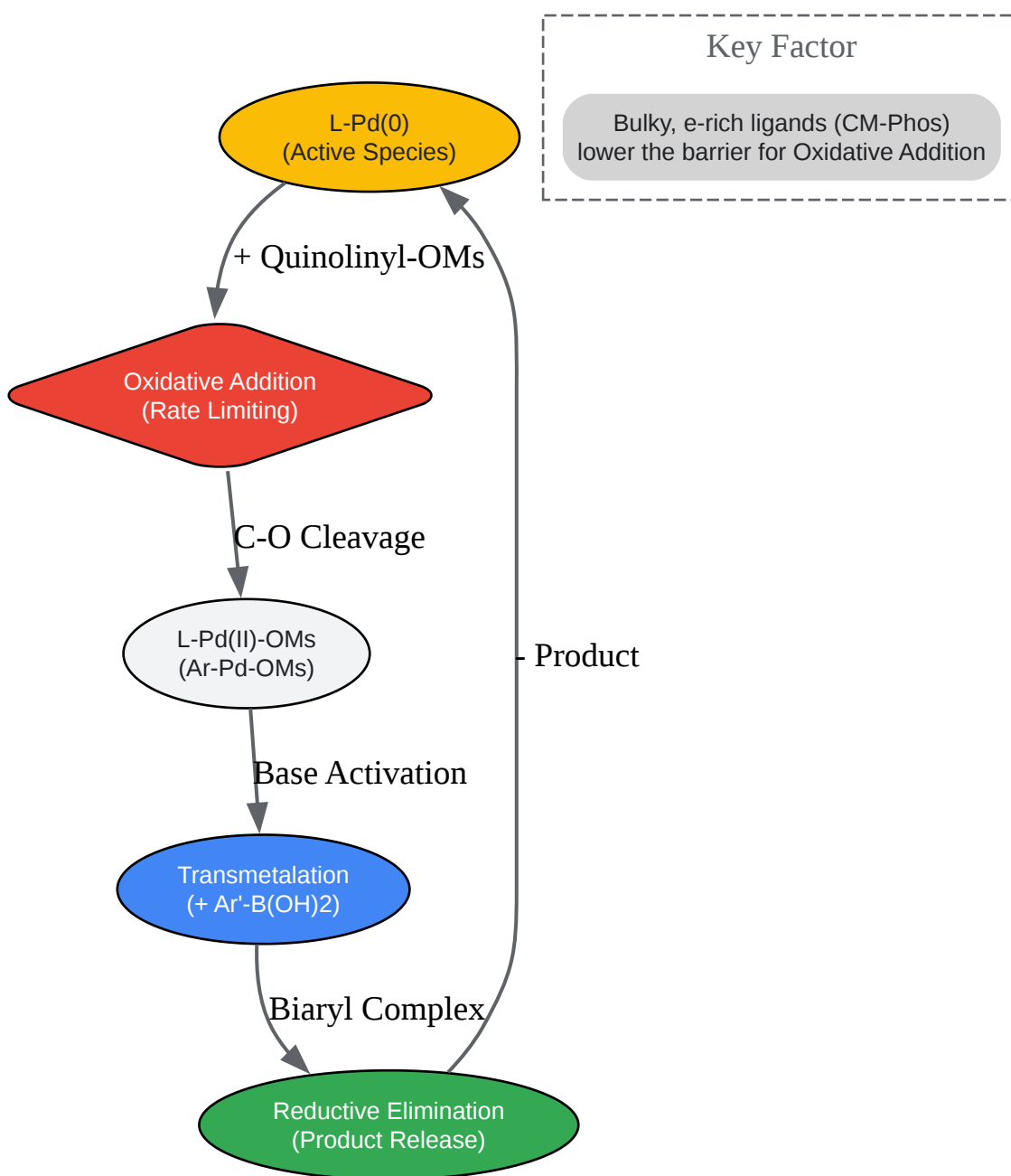
- Reagents:
 - **Quinolin-6-yl methanesulfonate** (1.0 equiv)
 - Primary or Secondary Amine (1.2 equiv)
 - Pre-catalyst: BrettPhos Pd G3 (1–3 mol%)
 - Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)
- Solvent: t-Butanol or Toluene (degassed).
- Conditions: Seal tube and heat to 100–110 °C for 12 hours.
- Observation: The reaction mixture typically turns from orange to dark brown upon completion.

Mechanistic Insight & Troubleshooting

The activation of the C-O bond in mesylates is the rate-determining step (RDS). Unlike halides, the mesylate is a "harder" electrophile.

Catalytic Cycle Visualization

The following diagram highlights the critical role of the ligand (L) in fracturing the C-O bond.



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Figure 2: Palladium catalytic cycle emphasizing the oxidative addition barrier characteristic of mesylate electrophiles.

Troubleshooting Table

Issue	Probable Cause	Corrective Action
No Reaction (Starting Material Recovered)	Oxidative addition failed.	Switch to NiCl ₂ (dppe) or increase Pd ligand bulk (use BrettPhos or CM-Phos). Increase temp to 110°C.
Hydrolysis (Quinolin-6-ol formed)	Water in solvent; Base too strong.	Use anhydrous Toluene or Dioxane. Switch base from K ₃ PO ₄ to K ₂ CO ₃ .
Homocoupling (Bi-quinoline)	Disproportionation of catalyst.	Reduce catalyst loading; Ensure strict O ₂ -free conditions.
Low Yield with Heterocycles	Catalyst poisoning by N-atoms.	Use BrettPhos Pd G3 precatalyst (ensures 1:1 L:Pd ratio).

Comparison of Electrophiles

Why choose the mesylate over the triflate or chloride?

Feature	Quinolin-6-yl Mesylate	Quinolin-6-yl Triflate	Quinolin-6-yl Chloride
Stability	High (Crystalline, shelf-stable)	Low (Hydrolyzes, requires -20°C)	Very High
Reactivity	Moderate (Need specific ligands)	High (Standard ligands work)	Low (Requires harsh conditions)
Atom Economy	Moderate	Poor (High MW leaving group)	Excellent
Cost	Low (MsCl is cheap)	High (Tf ₂ O is expensive)	Low
Primary Use	Process Chemistry / SAR	Early Discovery / HTE	Commodity Synthesis

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